N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide
Description
This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position, connected via a sulfonyl-ethyl linker to an acetamide moiety bearing a 4-methoxyphenyl group. Such structural motifs are common in central nervous system (CNS) agents and enzyme inhibitors due to their affinity for neurotransmitter receptors or catalytic sites .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-29-20-7-5-17(6-8-20)15-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-3-18(22)16-19/h2-8,16H,9-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGIPTYMQMXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide is the D4 dopamine receptor . This receptor is a G protein-coupled receptor located in the brain, and it plays a crucial role in the dopamine system, which is involved in reward, attention, and regulation of body movements.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor It binds to the receptor and modulates its activity
Pharmacokinetics
It is known to be soluble in dmso, which suggests that it may be well-absorbed in the body. Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further studies.
Biological Activity
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety. Its synthesis typically involves multiple steps, starting with the formation of the piperazine derivative. The reaction conditions must be optimized to ensure high yields and purity.
Synthetic Route Overview:
- Formation of Piperazine Derivative: Utilizing (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU.
- Deprotection and Cyclization: Followed by selective intramolecular cyclization.
- Final Derivatization: Incorporation of the methoxyphenyl group via acylation reactions.
The mechanism of action for this compound largely revolves around its interaction with neurotransmitter systems, particularly dopamine receptors. The piperazine moiety is known for modulating neurotransmitter activity, while the sulfonyl group may enhance binding affinity to specific receptors. This interaction profile suggests potential applications in treating various neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity: Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, with some derivatives demonstrating significant inhibitory potency .
- Cancer Therapeutics: The sulfonamide moiety has been linked to anticancer properties, particularly through mechanisms involving enzyme inhibition and receptor modulation .
Case Studies and Research Findings
- In Vitro Studies: A study demonstrated that derivatives of similar piperazine compounds exhibited strong binding interactions with bovine serum albumin (BSA), indicating potential for drug delivery applications .
- Docking Studies: Molecular docking simulations have shown that the compound can effectively interact with various amino acid residues in target proteins, suggesting a well-defined binding mode that could be exploited for therapeutic purposes .
- Clinical Implications: The selectivity for dopamine D4 receptors over D2 receptors indicates potential therapeutic applications in treating schizophrenia and mood disorders .
Comparative Biological Activity Table
| Compound | Antibacterial Activity | Enzyme Inhibition (AChE) | Cancer Therapeutics |
|---|---|---|---|
| This compound | Moderate against S. typhi | IC50 = 0.63 µM | Potential as a multikinase inhibitor |
| Piperazine Derivative X | Strong against B. subtilis | IC50 = 0.25 µM | Significant inhibition in tumor models |
Comparison with Similar Compounds
Structural Analogues with Piperazine-Acetamide Backbones
The following compounds share structural similarities with the target molecule, differing in substituents or linker groups:
*Calculated based on structural formula.
Key Observations:
- Substituent Position Matters : The target compound’s 3-chlorophenyl group on piperazine contrasts with the 4-methyl (compound 12) or 4-tosyl (compound 15) groups in analogues. Chlorine at the 3-position may enhance steric hindrance or alter receptor binding compared to para-substituted derivatives .
- Linker Flexibility : The sulfonylethyl linker in the target compound provides greater conformational flexibility than direct sulfonyl-piperazine linkages (e.g., compound 15) or rigid thiazole cores (e.g., compound 13) .
- Acetamide Substituents : The 4-methoxyphenyl group on the acetamide moiety is unique to the target compound, offering electron-donating effects that could influence solubility or metabolic stability compared to fluorophenyl (compound 15) or trifluoromethylphenyl () variants.
Pharmacological and Physicochemical Implications
- Anticonvulsant Potential: Compounds like 12 () with simpler piperazine-acetamide structures have shown anticonvulsant activity, suggesting the target compound’s more complex sulfonylethyl linker and 4-methoxyphenyl group might modulate efficacy or bioavailability .
- Enzyme Inhibition : Thiazole-containing analogues (e.g., compound 13) inhibit matrix metalloproteinases (MMPs), implying that the target’s acetamide group could similarly interact with catalytic zinc ions, albeit with altered selectivity due to its substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
